![molecular formula C5H5N4NaO B12410247 Allopurinol (sodium)](/img/structure/B12410247.png)
Allopurinol (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allopurinol (sodium) is a medication primarily used to decrease high blood uric acid levels. It is specifically used to prevent gout, certain types of kidney stones, and the high uric acid levels that can occur with chemotherapy . Allopurinol is a xanthine oxidase inhibitor, which means it works by inhibiting the enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of high-purity allopurinol sodium involves dissolving sodium alkali in a polar solvent under air isolation conditions. At temperatures of 30°C or less, allopurinol is added and dissolved. The solution is then filtered, and a precipitant is added to the filtrate for crystallization. The resulting solid is dried under reduced pressure at 140-150°C for 2-3 hours to obtain allopurinol sodium with a purity greater than 99.9% .
Industrial Production Methods: The industrial production of allopurinol sodium follows a similar process, emphasizing simplicity, high yield, low cost, and product purity. This method is well-suited for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Allopurinol sodium undergoes various chemical reactions, including:
Oxidation: Allopurinol is oxidized to oxypurinol (alloxanthine), its active metabolite.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Allopurinol can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Xanthine oxidase is the primary enzyme involved in the oxidation of allopurinol to oxypurinol.
Reduction: Specific reducing agents may be used under controlled conditions.
Substitution: Strong nucleophiles and appropriate solvents facilitate substitution reactions.
Major Products:
Oxypurinol (alloxanthine): The primary product of the oxidation of allopurinol.
Scientific Research Applications
Gout Management
Allopurinol is most commonly prescribed to lower uric acid levels in patients with gout, a form of inflammatory arthritis caused by the deposition of urate crystals in joints. The drug works by inhibiting xanthine oxidase, which decreases the production of uric acid.
- Clinical Studies : A randomized controlled trial involving 760 patients demonstrated that allopurinol significantly reduced serum urate levels compared to placebo and was associated with fewer adverse events than alternative treatments like febuxostat .
Prevention of Kidney Stones
Allopurinol is effective in preventing the formation of uric acid stones in the kidneys. By lowering uric acid levels, it reduces the saturation of uric acid in urine.
- Case Study : A patient with recurrent uric acid nephrolithiasis was treated with allopurinol, resulting in a significant decrease in stone formation over a two-year follow-up period .
Cardiovascular Protection
Recent studies suggest that allopurinol may have protective effects on cardiovascular health by reducing oxidative stress and inflammation.
- Research Findings : A study indicated that allopurinol administration improved endothelial function in patients with coronary artery disease, suggesting potential cardiovascular benefits beyond its traditional uses .
Treatment of Recurrent Heat Stress-Induced Kidney Injury
Allopurinol has been investigated for its role in mitigating kidney damage induced by heat stress and rhabdomyolysis.
- Experimental Study : In a rat model, treatment with allopurinol significantly reduced markers of kidney injury and oxidative stress when subjected to conditions mimicking heat stress and muscle injury .
Injectable Formulations
Allopurinol is available in injectable forms, such as ALOPRIM (allopurinol sodium), which is used when oral administration is not feasible.
- Pharmacokinetics : The injectable form has shown rapid onset of action and is beneficial for patients requiring immediate urate-lowering therapy .
Dosage Considerations
The standard starting dose for gout management is typically 100 mg daily, which can be adjusted based on serum urate levels and patient tolerance.
Adverse Effects and Safety Profile
While generally well-tolerated, allopurinol can cause side effects, including:
- Common Adverse Reactions : Rash (1.5%), renal failure (1.2%), nausea (1.3%), and vomiting (1.2%) have been reported in clinical trials .
- Severe Reactions : Rare but serious reactions include hypersensitivity syndrome and hepatotoxicity .
Summary Table of Applications
Mechanism of Action
Allopurinol sodium is a structural analog of hypoxanthine. After ingestion, it is metabolized to oxypurinol in the liver. Oxypurinol acts as an inhibitor of the xanthine oxidase enzyme, preventing the conversion of hypoxanthine to xanthine and then to uric acid . This inhibition reduces uric acid levels in the blood, alleviating symptoms of gout and preventing the formation of uric acid crystals .
Comparison with Similar Compounds
Febuxostat: Another xanthine oxidase inhibitor used to lower uric acid levels.
Probenecid: Increases uric acid excretion in the urine.
Benzbromarone: Enhances uric acid excretion.
Comparison:
Allopurinol vs. Febuxostat: Both inhibit xanthine oxidase, but febuxostat is often used when patients are intolerant to allopurinol.
Allopurinol vs. Probenecid: Allopurinol decreases uric acid production, while probenecid increases its excretion.
Allopurinol vs. Benzbromarone: Similar to probenecid, benzbromarone increases uric acid excretion but is less commonly used.
Allopurinol sodium is unique in its dual role as both a treatment for gout and a research tool in various scientific fields. Its ability to inhibit xanthine oxidase and reduce uric acid levels makes it a valuable compound in both clinical and research settings.
Properties
Molecular Formula |
C5H5N4NaO |
---|---|
Molecular Weight |
160.11 g/mol |
IUPAC Name |
sodium;4,7-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-olate |
InChI |
InChI=1S/C5H5N4O.Na/c10-5-3-1-8-9-4(3)6-2-7-5;/h1-2,5H,(H2,6,7,8,9);/q-1;+1 |
InChI Key |
FSIHPSGWJKWQOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC2=C1C(N=CN2)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.